REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[CH2:3][C:4](=[O:8])[C:5]([OH:7])=[O:6].[CH:10]1[CH:15]=C[NH+]=CC=1.[Br:16][Br-]Br>C(O)(=O)C>[Br:16][CH:3]([CH:2]([CH3:9])[CH3:1])[C:4](=[O:8])[C:5]([O:7][CH2:15][CH3:10])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C(=O)O)=O)C
|
Name
|
pyridine hydrobromide perbromide
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 20° C. for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated by hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
treated with concentrated sulphuric acid (1 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to approx 30 ml
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(=O)OCC)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |